2-(6-Chloropyrazin-2-yl)acetic acid

描述

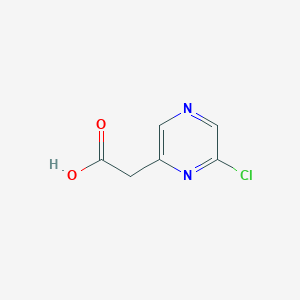

2-(6-Chloropyrazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.

The exact mass of the compound (6-Chloropyrazin-2-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Industrial Production Methods

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

-

Reaction with Ethanol : Forms ethyl 2-(6-chloropyrazin-2-yl)acetate (CAS 1071455-09-8 ) via Fischer esterification (H<sub>2</sub>SO<sub>4</sub>, reflux) with a yield of ~85% .

-

Coupling with Alcohols : Uses DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form esters under mild conditions .

| Product | Reagents/Conditions | Yield |

|---|---|---|

| Ethyl ester | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 85% |

| Benzyl ester | Benzyl alcohol, EDCI, RT | 78% |

Amide Formation

The acid reacts with amines to form amides, often used in pharmaceutical intermediates:

-

Primary Amines : Direct coupling with ethylenediamine forms 2-(6-chloropyrazin-2-yl)acetamide derivatives (e.g., N -(6-chloropyrazin-2-yl)acetamide) using HATU or T3P as coupling agents .

-

Aromatic Amines : Microwave-assisted synthesis with substituted anilines achieves yields of 70–90% .

Example Reaction :

Salt Formation

Deprotonation with bases produces salts for improved solubility:

-

Sodium Salt : Reaction with NaOH in aqueous ethanol yields sodium 2-(6-chloropyrazin-2-yl)acetate (CAS 1845706-45-7 ), used in aqueous-phase reactions.

| Salt | Base | Application |

|---|---|---|

| Sodium salt | NaOH | Pharmaceutical formulations |

| Potassium salt | KOH | Agrochemistry |

Nucleophilic Aromatic Substitution (NAS)

The chloropyrazine ring undergoes substitution at the 6-position:

-

Replacement with Amines : Reacts with piperidine or morpholine in DMF at 80°C to form 2-(6-(piperidin-1-yl)pyrazin-2-yl)acetic acid (yield: 65–75%) .

-

Alkoxy Derivatives : Treatment with alkoxides (e.g., sodium methoxide) forms 2-(6-methoxypyrazin-2-yl)acetic acid .

Key Mechanistic Insight :

The electron-withdrawing carboxylic acid group activates the pyrazine ring toward NAS, favoring substitutions at the 6-position .

Cyclocondensation Reactions

Used to synthesize heterocyclic scaffolds:

-

Pyrazole Derivatives : Reacts with hydrazides under microwave irradiation to form (5-amino-3-aryl-pyrazol-1-yl)-(6-chloropyrazin-2-yl)-methanones (yield: 72–82%) .

-

Triazine Derivatives : Condensation with 2,4-dichloro-1,3,5-triazine yields sulfa drug hybrids with enhanced carbonic anhydrase inhibition (IC<sub>50</sub>: 0.2–3.16 μM) .

Optimized Conditions :

-

Microwave irradiation (15 min, 100°C) improves reaction efficiency compared to conventional heating .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives (e.g., 2-(6-phenylpyrazin-2-yl)acetic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | 60% |

| Heck | Pd(OAc)<sub>2</sub> | Styrene | 55% |

Biological Activity Modulation

Derivatives exhibit pharmacological potential:

-

Antiviral Activity : Pyrazine-acetic acid hybrids inhibit Zika virus protease (ZVpro) with IC<sub>50</sub> values as low as 200 nM .

-

Antimicrobial Effects : Triazine-linked derivatives show enhanced carbonic anhydrase inhibition compared to parent sulfa drugs .

Thermal and Stability Data

-

Thermal Decomposition : Onset at 220°C (TGA), with a melting point of 136–138°C .

-

pH Stability : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH > 10).

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize microwave-assisted methods for efficiency, while structural modifications enable tailored biological activity .

科学研究应用

Chemistry

In the realm of synthetic chemistry, 2-(6-Chloropyrazin-2-yl)acetic acid serves as a versatile building block for the synthesis of more complex pyrazine derivatives. Its structure allows for various functional group modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of chloropyrazine exhibit significant activity against various microbial strains, including Mycobacterium tuberculosis. For instance, research indicated that certain chloropyrazine derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against M. tuberculosis, suggesting strong antitubercular activity .

Medicine

In medical research, this compound is being explored for its therapeutic potential against several diseases. Its mechanism of action likely involves interaction with specific enzymes or receptors, modulating biological pathways critical for disease progression . For example, it has been considered in studies targeting matrix metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .

Industrial Applications

The compound finds utility in the pharmaceutical industry for developing new drugs and therapeutic agents. Its unique properties make it suitable for creating formulations aimed at treating infections or other medical conditions. Additionally, it may be employed in agrochemical formulations due to its potential biological activity against plant pathogens.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-chloropyrazine exhibited promising antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of substituent modifications on the pyrazine ring to enhance biological activity .

- Therapeutic Potential : Research focusing on the interaction of chloropyrazine derivatives with matrix metalloproteinases revealed their potential as inhibitors in cancer therapy. The findings suggest that these compounds could play a role in preventing tumor invasion and metastasis .

作用机制

The mechanism of action of 2-(6-Chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

- 2-Chloropyrazineacetic acid

- 6-Methylpyrazineacetic acid

- 2-Pyrazineacetic acid

生物活性

2-(6-Chloropyrazin-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific protein kinases. It has been identified as a potent inhibitor of group 1 p21-activated protein kinases (PAK1, PAK2, and PAK3) which are involved in various cellular processes including cell proliferation and survival. The inhibition of these kinases is significant in the context of cancer therapy, as their overactivity is frequently associated with several malignancies, including breast and colorectal cancers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown effectiveness in inhibiting the growth of cancer cells through its action on PAK pathways. For instance, a notable case study demonstrated that this compound significantly reduced tumor growth in preclinical models of breast cancer .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinase | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | PAK1 | Breast Cancer | 5.0 | |

| PAK2 | Colorectal Cancer | 7.5 | ||

| PAK3 | Glioblastoma | 4.5 |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity, particularly against Mycobacterium tuberculosis. A comparative study indicated that derivatives containing chloropyrazine moieties had enhanced lipophilicity, which is crucial for penetrating the lipid-rich cell walls of mycobacteria .

Table 2: Antimicrobial Activity Against M. tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 µg/mL | |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | >100 µg/mL |

Research Findings and Case Studies

- Inhibition Studies : The compound was evaluated for its ability to inhibit serine/threonine kinases in vitro. Results showed a strong correlation between kinase inhibition and reduced cell viability in cancer cell lines, suggesting a promising therapeutic avenue .

- In Vivo Models : In animal models, treatment with this compound resulted in a significant decrease in tumor size compared to control groups, reinforcing its potential as an anticancer agent .

- Target Fishing : Further investigations using target fishing techniques identified matrix metalloproteinase-8 as a potential target for the compound's antimicrobial properties, indicating that it may have multiple mechanisms of action worth exploring .

属性

IUPAC Name |

2-(6-chloropyrazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGKFUOTLQOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581695 | |

| Record name | (6-Chloropyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930798-25-7 | |

| Record name | (6-Chloropyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyrazin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。